间甲苯基脲

概述

描述

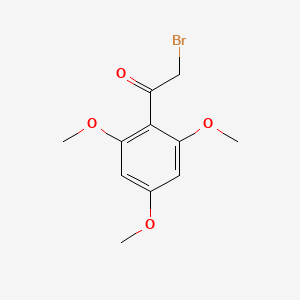

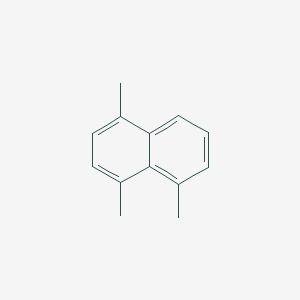

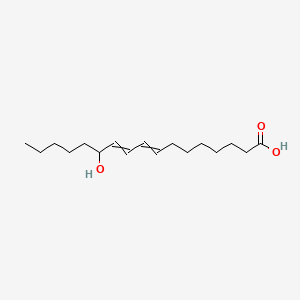

M-Tolylurea, also known as M-Tolylurea, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

The exact mass of the compound m-Tolylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality m-Tolylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Tolylurea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抑制口腔生物膜

间甲苯基脲已被确定为一种有效的抑制多种口腔生物膜的抑制剂。它会破坏细菌(例如 变形链球菌)中被称为群体感应的通讯系统,这对于生物膜形成和毒力至关重要。 间甲苯基脲的这种特性可用于预防龋齿和牙周炎,因为它可以抑制生物膜的生长而没有杀菌作用,从而保持口腔微生物群的平衡 .

抗群体感应剂

间甲苯基脲表现出抑制细菌 ComDE 通路 的能力,该通路是群体感应机制的一部分。该通路负责以细胞密度依赖的方式调节毒力因子。 通过靶向该系统,间甲苯基脲可以降低细菌的致病性,使其成为控制依赖于群体感应的疾病进展的细菌感染的宝贵工具 .

与氟化物联合的防龋作用

研究表明,间甲苯基脲与氟化物联合使用可以起到防龋作用。这意味着它可以帮助防止釉质脱矿和龋齿的发生。 间甲苯基脲增强了氟化物的抗生物膜特性,这可能导致更有效的预防龋齿的口腔护理产品 .

抗炎特性

间甲苯基脲在动物模型中已证明具有抗炎特性。观察到它能降低啮齿动物血液和肝脏样本中的炎症标志物。 这表明间甲苯基脲可以用作抗炎剂,可能对炎症是主要问题的疾病有益 .

增强细菌抗群体感应效应

使用壳聚糖等生物聚合物对间甲苯基脲进行封装已被探索用于增强其对龋齿病原体 变形链球菌 的抗群体感应作用。 这种方法可能导致开发新型口腔护理产品,通过靶向细菌通讯系统来有效地对抗龋齿 .

微生物失调研究

间甲苯基脲用于研究微生物失调,微生物失调是微生物群落失衡,可能导致疾病。 通过了解间甲苯基脲如何影响生物膜和细菌通讯,研究人员可以深入了解失调的机制,并制定策略来恢复微生物群落的平衡 .

作用机制

Target of Action

m-Tolylurea, also known as 1,3-di-m-tolyl-urea (DMTU), primarily targets bacterial communication systems, specifically the quorum sensing (QS) system . QS is a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors. In the context of oral biofilms, DMTU has been shown to inhibit the QS system of Streptococcus mutans, a key bacterium involved in dental caries .

Mode of Action

DMTU interacts with its targets by inhibiting the QS system, thereby disrupting the formation of biofilms . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to each other or to surfaces. By inhibiting QS, DMTU prevents S. mutans from forming these protective structures, making the bacteria more susceptible to antimicrobial agents .

Biochemical Pathways

The QS system in S. mutans involves the ComDE two-component signal transduction system (TCSTS), which regulates the expression of virulence factors in a cell density-dependent manner . DMTU’s inhibition of this system leads to a significant downregulation of biofilm and virulence-related genes in Porphyromonas gingivalis, another bacterium found in oral biofilms .

Pharmacokinetics

It has been shown that dmtu can inhibit and disrupt multispecies biofilms without bactericidal effects , suggesting that it may have good bioavailability in the oral environment.

Result of Action

The inhibition of QS and subsequent disruption of biofilm formation by DMTU leads to a decrease in the virulence of oral bacteria . This results in a reduction of dental caries, as evidenced by macroscopic observations and pathological studies .

Action Environment

The action of DMTU is influenced by the oral environment, which is characterized by a delicate balance between microbial communities and the host system . Factors such as epigenetic and genetic changes, as well as stress conditions like smoking and systemic diseases, can disrupt this balance and create dysbiosis within microbial communities . DMTU’s efficacy in inhibiting biofilm formation and reducing dental caries suggests that it can effectively function in this complex environment .

安全和危害

生化分析

Biochemical Properties

Cellular Effects

m-Tolylurea has notable effects on various types of cells and cellular processes. In bacterial cells, it inhibits the formation of biofilms by interfering with quorum sensing pathways . This disruption leads to a decrease in the expression of genes associated with biofilm formation and virulence. Additionally, m-Tolylurea has been observed to affect cellular metabolism by altering the production of metabolites involved in biofilm formation

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-Tolylurea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy in inhibiting biofilm formation may decrease over extended periods due to potential degradation . Long-term studies have shown that m-Tolylurea can maintain its inhibitory effects on biofilm formation for several days, but its stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of m-Tolylurea vary with different dosages in animal models. At lower doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, m-Tolylurea may exhibit toxic effects, including cellular damage and adverse impacts on organ function . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biofilm inhibition, while higher concentrations may lead to diminishing returns or toxicity .

Metabolic Pathways

Transport and Distribution

Within cells and tissues, m-Tolylurea is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on biofilm formation . The distribution of m-Tolylurea within tissues may also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that modulate its localization and accumulation .

Subcellular Localization

The subcellular localization of m-Tolylurea is essential for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can interact with quorum sensing receptors and other biomolecules involved in biofilm formation . Post-translational modifications and targeting signals may play a role in directing m-Tolylurea to these specific sites, ensuring its effective inhibition of biofilm formation and maintenance .

属性

IUPAC Name |

(3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQVMNIYFXZXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075351 | |

| Record name | Urea, (3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-99-0 | |

| Record name | N-(3-Methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolylcarbamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Tolylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, (3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV03U47557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is m-Tolylurea metabolized in the body?

A: Research indicates that m-Tolylurea undergoes oxidation in vivo, primarily to m-ureidobenzoic acid. [] Approximately 45% of the administered m-Tolylurea converts to m-ureidobenzoic acid, with a small fraction (4%) further undergoing conjugation to form its ester glucuronide. Additionally, m-Tolylurea undergoes hydroxylation, resulting in the formation of N-(4-hydroxy-3-methylphenyl)urea. [] This metabolite is then subject to conjugation, forming ethereal sulphate (10%) and ether glucuronide (14%). A portion of m-Tolylurea is also excreted unchanged. []

Q2: What is the mechanism of action of 1,3-di-m-tolylurea (DMTU) in inhibiting biofilm formation?

A: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that DMTU, a derivative of m-Tolylurea, might exert its anti-biofilm effect by interfering with the quorum sensing system, specifically the ComDE pathway. [] This pathway plays a crucial role in the communication and coordination among bacteria within a biofilm, ultimately influencing its formation and development. Further research is needed to fully characterize the specific interactions between DMTU and the ComDE pathway components.

Q3: Can you describe the crystal structure of compounds containing m-Tolylurea?

A: Research has revealed the crystal structure of a 2:2 complex involving 1,1′-(1,2-phenylene)bis(3-m-tolylurea), a molecule containing two m-Tolylurea moieties linked by an ortho-phenylene group. [] This complex also includes tetrabutylammonium cations and either chloride or bromide anions. Notably, each halide anion engages in four N—H⋯X (X = Cl or Br) interactions with two urea receptor sites from different bis-urea molecules. [] This arrangement, facilitated by a crystallographic inversion center, leads to the formation of the 2:2 complex.

Q4: Are there any known applications of m-Tolylurea or its derivatives in preventing dental caries?

A: Research suggests that 1,3-di-m-tolylurea (DMTU), a derivative of m-Tolylurea, exhibits promising anti-caries effects. [] In vivo studies using a Wistar rat model demonstrated that DMTU effectively inhibited the development of dental caries, particularly by suppressing the growth of Streptococcus mutans, a key bacterium implicated in caries formation. [] Furthermore, DMTU enhanced the cariostatic properties of fluoride, suggesting a potential synergistic effect. [] These findings highlight the potential of DMTU as a therapeutic agent for preventing dental caries, either alone or in combination with fluoride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

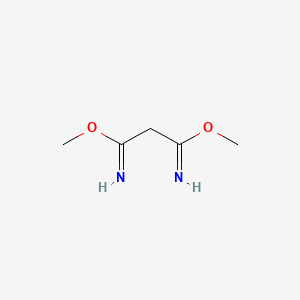

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)